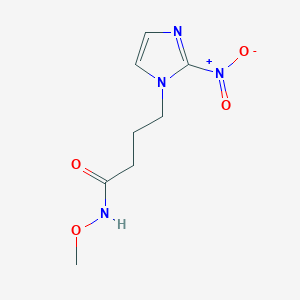
N-Methoxy-2-nitro-1H-imidazole-1-butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methoxy-2-nitro-1H-imidazole-1-butanamide (MNIB) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MNIB is a nitroimidazole derivative that has been synthesized and studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-Methoxy-2-nitro-1H-imidazole-1-butanamide is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the disruption of cellular redox balance. N-Methoxy-2-nitro-1H-imidazole-1-butanamide has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. N-Methoxy-2-nitro-1H-imidazole-1-butanamide has also been shown to inhibit bacterial growth by disrupting the bacterial cell wall and membrane.
Biochemical and Physiological Effects
N-Methoxy-2-nitro-1H-imidazole-1-butanamide has been shown to have various biochemical and physiological effects. In cancer cells, N-Methoxy-2-nitro-1H-imidazole-1-butanamide has been shown to induce apoptosis by activating caspase-3 and caspase-9. N-Methoxy-2-nitro-1H-imidazole-1-butanamide has also been shown to inhibit the growth of various bacteria and fungi by disrupting their cell wall and membrane. In neurology, N-Methoxy-2-nitro-1H-imidazole-1-butanamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-Methoxy-2-nitro-1H-imidazole-1-butanamide in lab experiments is its potential applications in various fields such as cancer research, microbiology, and neurology. N-Methoxy-2-nitro-1H-imidazole-1-butanamide is also relatively easy to synthesize and purify. However, one limitation of using N-Methoxy-2-nitro-1H-imidazole-1-butanamide in lab experiments is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the study of N-Methoxy-2-nitro-1H-imidazole-1-butanamide. One direction is to further investigate its potential applications in cancer research, microbiology, and neurology. Another direction is to study the toxicity of N-Methoxy-2-nitro-1H-imidazole-1-butanamide and its potential side effects. Additionally, future research could focus on developing new synthesis methods for N-Methoxy-2-nitro-1H-imidazole-1-butanamide and optimizing its yield. Finally, N-Methoxy-2-nitro-1H-imidazole-1-butanamide could be used as a starting point for the development of new drugs with improved efficacy and safety profiles.
Conclusion
In conclusion, N-Methoxy-2-nitro-1H-imidazole-1-butanamide (N-Methoxy-2-nitro-1H-imidazole-1-butanamide) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. N-Methoxy-2-nitro-1H-imidazole-1-butanamide can be synthesized by reacting 2-methoxy-1-nitroimidazole with butanoyl chloride in the presence of a base such as triethylamine. N-Methoxy-2-nitro-1H-imidazole-1-butanamide has been studied for its potential applications in cancer research, microbiology, and neurology. N-Methoxy-2-nitro-1H-imidazole-1-butanamide has been shown to have various biochemical and physiological effects, including inducing apoptosis in cancer cells, inhibiting bacterial growth, and reducing oxidative stress and inflammation. N-Methoxy-2-nitro-1H-imidazole-1-butanamide has advantages and limitations for lab experiments, and there are several future directions for its study.
Synthesemethoden
N-Methoxy-2-nitro-1H-imidazole-1-butanamide can be synthesized by reacting 2-methoxy-1-nitroimidazole with butanoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is followed by purification using column chromatography. The yield of N-Methoxy-2-nitro-1H-imidazole-1-butanamide obtained from this method is approximately 50%.
Wissenschaftliche Forschungsanwendungen
N-Methoxy-2-nitro-1H-imidazole-1-butanamide has been studied for its potential applications in various fields such as cancer research, microbiology, and neurology. In cancer research, N-Methoxy-2-nitro-1H-imidazole-1-butanamide has been shown to have anticancer properties by inducing apoptosis in cancer cells. N-Methoxy-2-nitro-1H-imidazole-1-butanamide has also been studied for its antimicrobial properties against various bacteria and fungi. In neurology, N-Methoxy-2-nitro-1H-imidazole-1-butanamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
CAS-Nummer |
140448-34-6 |
|---|---|
Produktname |
N-Methoxy-2-nitro-1H-imidazole-1-butanamide |
Molekularformel |
C8H12N4O4 |
Molekulargewicht |
228.21 g/mol |
IUPAC-Name |
N-methoxy-4-(2-nitroimidazol-1-yl)butanamide |
InChI |
InChI=1S/C8H12N4O4/c1-16-10-7(13)3-2-5-11-6-4-9-8(11)12(14)15/h4,6H,2-3,5H2,1H3,(H,10,13) |
InChI-Schlüssel |
CNCJKXXSGCVHLP-UHFFFAOYSA-N |
SMILES |
CONC(=O)CCCN1C=CN=C1[N+](=O)[O-] |
Kanonische SMILES |
CONC(=O)CCCN1C=CN=C1[N+](=O)[O-] |
Andere CAS-Nummern |
140448-34-6 |
Synonyme |
N-Methoxy-2-nitro-1H-imidazole-1-butanamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




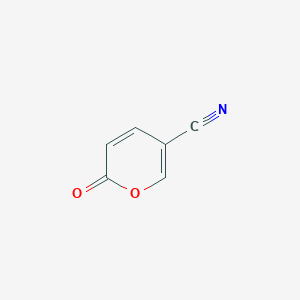

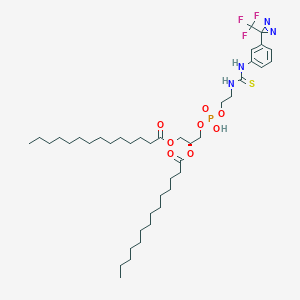

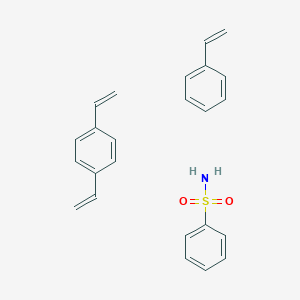




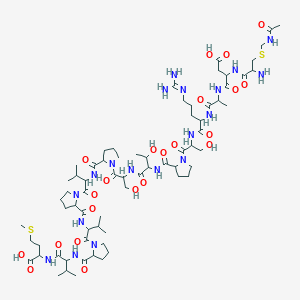
![1-(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohexyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B136737.png)
![1-[(1R,3S)-3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanone](/img/structure/B136739.png)
